N-(2,4-dimethoxyphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
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Description
N-(2,4-dimethoxyphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C25H21N3O6S and its molecular weight is 491.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Novel heterocyclic compounds, such as thiazolopyrimidines, triazines, and oxadiazepines, have been synthesized from benzodifuranyl derivatives. These compounds exhibit potent anti-inflammatory and analgesic properties and are used as cyclooxygenase inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Heterocyclic-Derivative Formation and Structural Analysis
The formation of heterocyclic-derivatives, such as 2-Dimethylamino-7,8-diphenyl-4,6-dihydropyrrolo[1,2-a]pyrimidine-4,6-dione, has been explored. These compounds have been structurally analyzed using X-ray analysis, contributing to a better understanding of their chemical properties and potential applications (Banfield, Fallon, & Gatehouse, 1987).
Hepatic Peroxisome Proliferation
Certain pyrimidinyl-thio acetamides have been studied for their role in inducing hepatic peroxisome proliferation in rats and mice. This suggests a potential application in studying liver cell biology and hypolipidemic effects (Reddy & Krishnakantha, 1975).
Oxidative Radical Cyclization
Studies on Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides have led to the synthesis of erythrinanes. These findings are significant in organic chemistry and medicinal research, particularly in the synthesis of natural alkaloids (Chikaoka et al., 2003).
Crystal Structures of Acetamides
The crystal structures of certain sulfanyl-acetamides have been determined, providing insights into their molecular conformations and potential interactions. This research aids in understanding the structural aspects of these compounds for further applications (Subasri et al., 2016).
Antitumor Activity of Quinazolinone Analogues
Novel quinazolinone analogues have been synthesized and evaluated for their antitumor activity. This research is crucial for developing new chemotherapeutic agents (Al-Suwaidan et al., 2016).
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6S/c1-31-15-9-10-18(20(12-15)32-2)26-21(29)14-35-25-27-22-17-7-3-4-8-19(17)34-23(22)24(30)28(25)13-16-6-5-11-33-16/h3-12H,13-14H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLIJXGBOOOIKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C53)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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